molecular formula C4H5N3O2 B075420 Cyanoacetylurea CAS No. 1448-98-2

Cyanoacetylurea

Cat. No. B075420
CAS RN: 1448-98-2
M. Wt: 127.1 g/mol
InChI Key: QJGRPCPCQQPZLZ-UHFFFAOYSA-N
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Description

Cyanoacetylurea is a chemical compound involved in various synthetic and chemical reactions. Its unique properties make it a subject of interest in the synthesis of more complex chemical structures, such as 6-aminouracils and other organic compounds (Chavan, Shelke, & Degani, 2013).

Synthesis Analysis

Cyanoacetylurea can be synthesized via a one-pot carboxylic acid-catalyzed process from amines and potassium cyanate, leading to efficient and rapid cyclization in specific solvents. This method offers advantages such as better yield, shorter reaction time, and easy workup (Chavan, Shelke, & Degani, 2013).

Molecular Structure Analysis

The molecular structure of cyanoacetylurea derivatives, such as those formed with tungsten pentacarbonyl, has been determined through X-ray diffraction methods, revealing their crystalline forms and space groups (Darensbourg, Atnip, & Reibenspies, 1992).

Chemical Reactions and Properties

Cyanoacetylurea undergoes various chemical reactions, including its role as an intermediate in the formation of pyrimidines from cyanoacetylene and cyanate, indicative of its importance in prebiotic chemistry (Ferris, Sanchez, & Orgel, 1968).

Physical Properties Analysis

The physical properties of cyanoacetylurea derivatives have been studied, showing that they can possess high molecular weights and stereoregularity, influencing their solubility and thermal stability (Tang, Kong, Wan, & Feng, 1997).

Chemical Properties Analysis

Cyanoacetylurea and its derivatives exhibit varied chemical properties based on their structure and synthesis method. Their reactivity and interactions with other chemical species are essential for synthesizing heterocyclic compounds and exploring new chemical pathways (Hosseini & Bayat, 2018).

Scientific Research Applications

  • Electron Spin Resonance in X-Irradiated Crystals : Cyanoacetylurea crystals, when irradiated with x-ray, form radical species. These include a π-electron radical and a σ-electron radical, which have implications for understanding radical formation and stability in irradiated compounds (Lau & Lin, 1969).

  • Synthesis and Cyclization to 6-Aminouracils : A one-pot, carboxylic acid-catalyzed synthesis of cyanoacetylureas has been achieved. This process involves generating ureas from amines and potassium cyanate, followed by a reaction with cyanoacetic acid, demonstrating the chemical versatility of cyanoacetylurea (Chavan, Shelke, & Degani, 2013).

  • Thermal Stabilizer for Poly(vinyl chloride) : Cyanoacetylurea has been found to be an effective thermal stabilizer for Poly(vinyl chloride) (PVC), surpassing traditional stabilizers like calcium stearate and zinc stearate. This highlights its potential as a novel organic thermal stabilizer for PVC applications (Ye et al., 2022).

  • Cyanide Detoxification in Arthropods : A study on arthropods feeding on cyanogenic plants revealed a gene horizontally transferred from bacteria, enabling them to detoxify plant-produced cyanide. This gene, related to the synthesis of β-cyanoalanine, exemplifies the role of cyanoacetylurea in biological detoxification processes (Wybouw et al., 2014).

  • New Uracil Derivatives as Antioxidants for Natural Rubber : Cyanoacetylurea was used in the synthesis of new uracil derivatives, which were evaluated as antioxidants in natural rubber mixes. This demonstrates its utility in the development of new materials with improved properties (Yakout & El-Sabbagh, 2007).

  • Biofuel Cell-Based Self-Powered Sensing Platform : A study utilized a biofuel cell for L-cysteine detection, indicating the potential role of cyanoacetylurea in developing sensitive, cost-effective, and environmentally-friendly sensing platforms (Hou, Fan, Lang, & Liu, 2015).

properties

IUPAC Name

N-carbamoyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGRPCPCQQPZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061697
Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(aminocarbonyl)-2-cyano-

CAS RN

1448-98-2
Record name N-(Aminocarbonyl)-2-cyanoacetamide
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Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Record name (Cyanoacetyl)urea
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Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Record name N-carbamoyl-2-cyanoacetamide
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Record name N-Carbamoyl-2-cyanoacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
FMA El-Taweel, SBA Said… - Scientific Journal for …, 2013 - sjdfs.journals.ekb.eg
… Again we have studied the reactivity of cyanoacetylurea 1 towards aryl hydrazones.For example,cyanoacetylurea 1 reacted with 3-(2-(4chlorophenyl)hydrazono)pentane-2,4-dione 16 …
Number of citations: 4 sjdfs.journals.ekb.eg
W Henderson, AG Oliver, CEF Rickard - Inorganica Chimica Acta, 2000 - Elsevier
The reactions of cis-[PtCl 2 L 2 ] [L=PPh 3 or L 2 =dppe (Ph 2 PCH 2 CH 2 PPh 2 )] with cyanoacetylurea [NCCH 2 C(O)NHC(O)NH 2 ] and triethylamine gives the platinalactam …
Number of citations: 8 www.sciencedirect.com
HD Tabba, NM Yousef, MM Al-Arab - Collection of Czechoslovak …, 1995 - cccc.uochb.cas.cz
… cyanoacetylpiperidine II or chalcones I and cyanoacetylurea III in 2 : 1 … When cyanoacetylurea was used as a Michael donor, the … of cyanoacetylurea carbanion to two moles of chalcones …
Number of citations: 24 cccc.uochb.cas.cz
PW Lau, WC Lin - The Journal of Chemical Physics, 1969 - pubs.aip.org
Two radical species were formed when cyanoacetylurea CNCH 2 CONHCONH 2 crystals were irradiated with x ray. One was a π‐electron radical, CNĊHCONHCONH 2 , and the other …
Number of citations: 26 pubs.aip.org
JW Triplett, SW Mack, SL Smith… - Journal of Labelled …, 1978 - Wiley Online Library
Uracil, 6,7‐dimethyllumazine, and lumichrome have been labelled with carbon‐13 at positions 6, 8a, and 10a, respectively. This was accomplished via a common intermediate, …
YA Allam, RH Swellem… - Journal of Chemical …, 2001 - journals.sagepub.com
… Cyanoacetylurea 1 has been used as starting material for the synthesis of a variety of heterocycles1 being easily prepared from low cost materials. Also, uracils and their substitued …
Number of citations: 10 journals.sagepub.com
P Lees, G Shaw - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… N-Acetyl-N'-cyanoacetylurea, prepared by acetylation of cyanoacetylurea with acetic anhydride and sulphuric acid, reacted with acetic anhydride and triethyl orthoformate to give N-…
Number of citations: 3 pubs.rsc.org
W Ye, Z Wen, C Chen, M Zhang… - … -Plastics Technology and …, 2022 - Taylor & Francis
… , cyanoacetylurea, is prepared and its structure is characterized by means of FTIR and 1 H-NMR. The stabilization effect of cyanoacetylurea … stabilized by cyanoacetylurea is investigated …
Number of citations: 0 www.tandfonline.com
SS Chavan, RU Shelke, MS Degani - Monatshefte für Chemie-Chemical …, 2013 - Springer
… These experiments revealed that 0.6 g of [TMG][Lac] and a reaction time of 0.5 h were optimum for the cyclization of cyanoacetylurea (4b) to 6-aminouracil (5b) with a yield of 91 %. …
Number of citations: 10 link.springer.com
TS Safonova, VM Nesterov - Chemistry of Heterocyclic Compounds, 1970 - Springer
The catalytic hydrogenation of N-α-cyanoacylureas and 1-alkyl-3-α-cyanoacylureas in the presence of hydrochlorides of aromatic amines has given N-Β-arylaminoacryloyl-, 1-alkyl-3-Β-…
Number of citations: 2 link.springer.com

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